molecular formula C10H10O5 B13586593 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid

2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B13586593
M. Wt: 210.18 g/mol
InChI Key: GMTMPFVDKZZQMC-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C10H10O4. It is characterized by the presence of a hydroxy group, a methoxycarbonyl group, and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid typically involves the reaction of 4-(methoxycarbonyl)benzaldehyde with a suitable nucleophile under controlled conditions. One common method is the use of a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid is unique due to the presence of both the hydroxy and methoxycarbonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-hydroxy-2-(4-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C10H10O5/c1-15-10(14)7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8,11H,1H3,(H,12,13)

InChI Key

GMTMPFVDKZZQMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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